Flumethasone - 2135-17-3

Flumethasone

Catalog Number: EVT-268298
CAS Number: 2135-17-3
Molecular Formula: C22H28F2O5
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flumethasone is a synthetic glucocorticoid, a class of steroid hormones that exhibit potent anti-inflammatory and immunosuppressive effects. [, ] It is primarily used in scientific research to study various biological processes, including wool growth regulation, fetal lung maturation, and insulin sensitivity. [, , ]

Future Directions
  • Optimizing flumethasone-based therapies for wool harvesting: Further research could focus on refining the dosage regimen and route of administration to maximize wool shedding efficiency while minimizing any potential adverse effects. [] Exploring combinations with other agents that affect wool growth could also lead to improved strategies for wool harvesting.
  • Investigating the long-term effects of prenatal flumethasone exposure: While flumethasone has been shown to improve respiratory function in premature calves, further research is needed to understand the long-term impact of prenatal exposure on calf health and development. []
  • Developing novel drug delivery systems for flumethasone: Research into improved drug delivery systems, such as nanoparticles or liposomes, could enhance the efficacy and reduce the potential side effects of flumethasone treatment. This is particularly relevant for topical applications where targeted delivery to specific skin layers could improve therapeutic outcomes. [, ]
  • Expanding the application of flumethasone in veterinary medicine: Flumethasone's potent anti-inflammatory and immunosuppressive effects could be further explored for treating various inflammatory and immune-mediated diseases in animals. This may involve developing new formulations or combination therapies to target specific conditions effectively. [, ]

6α,9α-Difluoro-16α-methyl-prednisolone

  • Compound Description: This compound is a synthetic glucocorticoid. In a study examining its effects on lactating dairy cows, it was orally administered daily at various doses (0, 5, 10, or 20 μg). Cows receiving 5 or 10 μg daily exhibited higher yields of milk, solids-not-fat, and milk fat compared to those receiving 0 or 20 μg. []
  • Relevance: This compound is structurally related to Flumethasone, sharing the glucocorticoid scaffold. This study highlights the potential of Flumethasone analogs to impact milk production in dairy cows. []

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid. Studies have examined its use in various applications: (1) Prophylaxis of respiratory distress syndrome in premature calves - administered to dams before parturition, it was found to accelerate fetal lung maturation and improve respiratory function after birth. [] (2) Treatment of experimental Pasteurella haemolytica bronchopneumonia in calves - when combined with sodium ceftiofur, it demonstrated a synergistic effect in reducing mortality and improving clinical recovery compared to sodium ceftiofur alone. [] (3) Treatment of ketosis in dairy cows - its efficacy, when administered alone or with glucose, was compared to Flumethasone. []
  • Relevance: Dexamethasone is structurally similar to Flumethasone, both belonging to the glucocorticoid class. The studies highlight the overlapping therapeutic applications of these compounds, particularly in veterinary medicine, while also suggesting potential differences in their efficacy and pharmacodynamics. [, , ]

Dexamethasone Phosphate

  • Compound Description: This compound is a water-soluble ester prodrug of dexamethasone. In a study on equine fetlock joints, it was found to be eliminated almost entirely from the joint within the study period. []
  • Relevance: Dexamethasone Phosphate, being a prodrug of Dexamethasone, shares a close structural relationship with Flumethasone due to the shared glucocorticoid core structure. This study provides insights into the pharmacokinetic properties of a closely related compound in a relevant animal model, which could have implications for understanding Flumethasone's behavior. []

Dexamethasone Palmitate

  • Compound Description: Dexamethasone Palmitate is a long-acting ester prodrug of Dexamethasone formulated for sustained release (Lipotalon®). In an equine fetlock joint model, it showed minimal distribution within the study period due to its formulation. []
  • Relevance: Similar to other Dexamethasone derivatives, Dexamethasone Palmitate is structurally related to Flumethasone. This study highlights how different formulations can drastically impact the pharmacokinetics of glucocorticoids, including potentially Flumethasone. []

Triamcinolone Acetonide

  • Compound Description: This compound is a synthetic corticosteroid. It was investigated for its anti-inflammatory effects and residence time in the equine fetlock joint. It exhibited the longest duration in the joint compared to other tested glucocorticoids and effectively inhibited PGE2 production in equine synoviocytes. [] It was also investigated as a pre-treatment option before administering Flumethasone or Dexamethasone to induce parturition in cattle. []
  • Relevance: Triamcinolone Acetonide, like Flumethasone, belongs to the glucocorticoid class and shares structural similarities. The studies highlight potential differences in their pharmacokinetics and duration of action, while also suggesting potential benefits of combining Triamcinolone Acetonide with other glucocorticoids for specific applications. [, ]

Flumethasone Pivalate

  • Compound Description: This compound is a highly potent ester prodrug of Flumethasone. It's often formulated in creams and ointments for topical application. Studies have investigated its use in: (1) Treatment of various dermatoses - it demonstrated efficacy against inflammatory skin conditions in comparison with other topical corticosteroids. [, , , , , ] (2) Treatment of oral diseases - a combination of Flumethasone Pivalate and iodochlorohydroxychinoline proved effective against a range of conditions like infectious enanthema, periodontitis, and aphthous stomatitis. []
  • Relevance: Flumethasone Pivalate is a prodrug that is converted to Flumethasone in the body, making it directly relevant to understanding Flumethasone's therapeutic effects and potential side effects, especially regarding topical applications. [, , , , , , ]

Clioquinol

  • Compound Description: Clioquinol is an antifungal and antiprotozoal agent often combined with corticosteroids in topical formulations. Studies investigated its use in cream formulations alongside Flumethasone Pivalate for treating dermatological conditions. [, , , ]
  • Relevance: While not structurally related to Flumethasone, Clioquinol is frequently co-formulated with Flumethasone Pivalate for enhanced therapeutic benefits. This co-formulation highlights the clinical relevance of considering potential drug interactions and combined effects. [, , , ]

Salicylic Acid

  • Compound Description: Salicylic Acid is a keratolytic agent commonly included in topical formulations with corticosteroids. Studies have explored its inclusion in ointments and creams alongside Flumethasone Pivalate for treating skin conditions, particularly psoriasis. [, , ]
  • Relevance: Although not structurally similar to Flumethasone, Salicylic Acid's frequent co-formulation with Flumethasone Pivalate is clinically relevant. This emphasizes the importance of investigating potential synergistic or antagonistic effects arising from their combined use. [, , ]

Betamethasone

  • Compound Description: Betamethasone is a potent synthetic glucocorticoid. It was investigated in a multi-residue ELISA method to detect illegal use in food-producing animals. The study aimed to differentiate it from other corticosteroids like Flumethasone and Dexamethasone in various matrices. []
  • Relevance: Betamethasone is structurally very similar to Flumethasone, both being synthetic glucocorticoids. This research highlights the importance of analytical methods capable of distinguishing between closely related compounds, particularly in the context of food safety and regulatory compliance. []

Betamethasone Dipropionate

  • Compound Description: Betamethasone Dipropionate is a highly potent ester prodrug of Betamethasone, formulated in creams and ointments for topical application. A study compared its efficacy to Flumethasone Pivalate/Clioquinol cream in treating corticosteroid-responsive dermatoses. []
  • Relevance: Betamethasone Dipropionate, being a prodrug of Betamethasone, exhibits a close structural similarity to Flumethasone due to their shared glucocorticoid core structure. This comparative study suggests potential differences in efficacy and clinical response between these compounds in treating dermatological conditions. []

Methylprednisolone

  • Compound Description: Methylprednisolone is a synthetic glucocorticoid. It was included in a hair test developed for detecting glucocorticoids in racing camels to identify potential doping, health, or disease conditions. []
  • Relevance: Being a synthetic glucocorticoid, Methylprednisolone shares a structural resemblance to Flumethasone. This research highlights the use of related compounds in developing analytical methods for detecting drug misuse and assessing health conditions in a specific animal model. []

Hydrocortisone

  • Compound Description: Hydrocortisone is a naturally occurring glucocorticoid. It was analyzed alongside synthetic glucocorticoids, including Flumethasone, in a hair test designed for racing camels to detect potential doping or monitor health and disease status. []
  • Relevance: Hydrocortisone, though less potent, shares the core glucocorticoid structure with Flumethasone. Including Hydrocortisone in the hair test underlines the importance of monitoring both endogenous and synthetic glucocorticoids for a comprehensive assessment of camel health and potential drug misuse in racing. []
Overview

Flumethasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory conditions, including skin disorders, respiratory diseases, and autoimmune diseases. As a derivative of prednisolone, flumethasone exhibits enhanced efficacy and a longer duration of action compared to its parent compound. Its chemical structure allows it to effectively modulate the immune response and reduce inflammation.

Source

Flumethasone is synthesized through various methods involving complex organic reactions, typically starting from steroid precursors such as 9,11-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione. The synthesis often incorporates fluorination and acylation steps to achieve the desired molecular structure. The compound can also be derived from other corticosteroids through specific chemical modifications.

Classification

Flumethasone belongs to the class of glucocorticoids, which are steroid hormones that play a crucial role in regulating metabolism, immune response, and inflammation. It is classified as a synthetic corticosteroid due to its chemical structure and pharmacological effects.

Synthesis Analysis

Methods

The synthesis of flumethasone typically involves several key steps:

  1. Acylation Reaction: The starting material undergoes acylation with acetic anhydride to produce an acetate derivative.
  2. Fluorination: Hydrofluoric acid is used to introduce fluorine atoms at specific positions on the steroid backbone.
  3. Dehydrogenation: The compound is subjected to dehydrogenation processes to yield flumethasone.

Technical Details

Recent advancements in synthetic techniques have focused on optimizing yields and reducing toxic solvent usage. For instance, new methods avoid harmful solvents like pyridine and acetonitrile while enhancing the efficiency of fluorination reactions . The cumulative stoichiometric yield of these processes has improved significantly, achieving yields around 62.4% compared to older methods .

Molecular Structure Analysis

Structure

Flumethasone has a complex molecular structure characterized by multiple functional groups:

  • Chemical Formula: C22H27F2O5
  • Molecular Weight: 392.45 g/mol
  • Structural Features: It contains a fluorinated steroid core with hydroxyl groups and an acetate moiety.

Data

The molecular structure can be represented as follows:

Flumethasone=C22H27F2O5\text{Flumethasone}=\text{C}_{22}\text{H}_{27}\text{F}_2\text{O}_5
Chemical Reactions Analysis

Reactions

Flumethasone can undergo several chemical reactions that modify its structure or enhance its pharmacological properties:

  • Acylation: Converts hydroxyl groups into ester linkages.
  • Fluorination: Introduces fluorine atoms, enhancing the compound's potency.
  • Dehydrogenation: Increases double bond character in the steroid framework.

Technical Details

The synthesis often involves careful control of reaction conditions such as temperature and solvent choice to optimize yields and minimize by-products . For example, reactions are monitored using High-Performance Liquid Chromatography (HPLC) to ensure completion and purity of the final product .

Mechanism of Action

Process

Flumethasone exerts its effects by binding to glucocorticoid receptors in target cells, leading to alterations in gene expression that modulate inflammatory responses. This interaction results in:

  1. Inhibition of Pro-inflammatory Cytokines: Reduces the production of cytokines that promote inflammation.
  2. Increased Anti-inflammatory Proteins: Enhances the expression of proteins that counteract inflammation.

Data

Studies have shown that flumethasone can significantly decrease levels of interleukin-6 and tumor necrosis factor-alpha in various inflammatory conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; poorly soluble in water.

Chemical Properties

  • Stability: Flumethasone is stable under normal conditions but may degrade under extreme pH or temperature.
  • Melting Point: Approximately 220 °C.

Relevant analyses indicate that flumethasone maintains its structural integrity under standard storage conditions but should be protected from light and moisture .

Applications

Flumethasone is widely used in clinical settings for:

  • Dermatology: Treatment of eczema, psoriasis, and dermatitis.
  • Pulmonology: Management of asthma and chronic obstructive pulmonary disease (COPD).
  • Rheumatology: Alleviation of symptoms associated with rheumatoid arthritis and lupus erythematosus.

Additionally, it serves as an important intermediate in synthesizing other corticosteroids like fluticasone propionate . Its versatility makes it a valuable compound in both therapeutic applications and pharmaceutical research.

Molecular Mechanisms of Flumethasone Action

Glucocorticoid Receptor (GR) Agonism and Transcriptional Regulation

Flumethasone exerts its primary effects through high-affinity binding to the cytosolic glucocorticoid receptor (GR), a member of the nuclear receptor superfamily NR3C1 [1] [4]. The GR comprises several functional domains: an N-terminal activation function domain (AF-1), a central DNA-binding domain (DBD) containing zinc finger motifs, a hinge region, and a C-terminal ligand-binding domain (LBD) [1] [8]. Flumethasone binding induces conformational changes in the LBD, leading to dissociation from heat shock proteins (HSP90 and HSP70), receptor dimerization, and rapid nuclear translocation [1] [5].

Within the nucleus, the flumethasone-GR complex modulates gene expression through two primary genomic mechanisms:

  • Transactivation: The GR dimer binds to specific DNA sequences termed glucocorticoid response elements (GREs) in target gene promoters. Flumethasone-bound GR recruits coactivator complexes (e.g., SRC-1, GRIP1/TIF2, CBP/p300) possessing histone acetyltransferase (HAT) activity. This remodels chromatin into a transcriptionally permissive state and facilitates assembly of the RNA polymerase II pre-initiation complex, upregulating anti-inflammatory genes such as:
  • IκBα: Inhibits NF-κB signaling [5] [8].
  • Glucocorticoid-induced leucine zipper (GILZ): Suppresses AP-1 and NF-κB transcriptional activity [5] [8].
  • Mitogen-activated protein kinase phosphatase-1 (MKP-1/DUSP1): Deactivates pro-inflammatory MAPK pathways [5] [8].
  • Secretory leukocyte protease inhibitor (SLPI): Exerts anti-protease and anti-microbial effects [5].
  • Transrepression: This mechanism is crucial for flumethasone's anti-inflammatory effects. The monomeric flumethasone-GR complex interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, primarily through:
  • Protein-Protein Interactions (Tethering): The GR physically interacts with subunits of NF-κB (p65) or AP-1 (c-Fos/c-Jun), preventing their binding to cognate DNA response elements in the promoters of pro-inflammatory genes [1] [5].
  • Competition for Coactivators: GR sequesters essential coactivators (e.g., CBP/p300) away from NF-κB or AP-1, impairing their ability to activate transcription [1] [5].
  • Recruitment of Corepressors/HDACs: GR can actively recruit corepressor complexes (e.g., SMRT, NCoR) and histone deacetylases (HDACs) to sites of active pro-inflammatory gene promoters, leading to chromatin condensation and transcriptional silencing [5] [8].

Table 1: Transcriptional Regulation by Flumethasone-Activated GR

MechanismGR FormTargetEffect on Gene ExpressionKey Anti-Inflammatory Genes AffectedConsequence
TransactivationDimerPositive GREs (+)UpregulationIκBα, GILZ, MKP-1/DUSP1, SLPI, β2-adrenergic receptorInhibits NF-κB/AP-1, terminates MAPK signaling, enhances barrier function
TransrepressionMonomerNF-κB / AP-1 sitesDownregulationTNF-α, IL-1β, IL-6, IL-8, COX-2, iNOS, GM-CSFSuppresses cytokine/chemokine production, inhibits eicosanoid synthesis

Flumethasone's binding stabilizes specific GR conformations that favor interactions with coregulatory proteins, thereby influencing the balance between transactivation and transrepression [5] [8]. Studies suggest GR binding to non-canonical response elements (e.g., inverted repeat GREs [IR-GBS]) may also contribute to its unique transcriptional profile compared to other glucocorticoids [1].

Inhibition of Phospholipase A2 and Arachidonic Acid Pathways

A pivotal non-genomic anti-inflammatory mechanism of flumethasone involves the suppression of phospholipase A~2~ (PLA~2~) activity [4] [6]. PLA~2~ enzymes catalyze the hydrolysis of membrane phospholipids at the sn-2 position, releasing free fatty acids (predominantly arachidonic acid) and lysophospholipids. This reaction is the rate-limiting step initiating the eicosanoid cascade [6] [8].

Flumethasone inhibits PLA~2~ through several interconnected mechanisms:

  • Induction of Annexin A1 (Lipocortin-1): A key genomic effect of flumethasone-GR signaling is the upregulation of Annexin A1. This 37-kDa protein binds to cell membranes in a calcium-dependent manner, physically inhibiting the access of PLA~2~ to its phospholipid substrates [4] [6]. Annexin A1 also binds to the formyl peptide receptor 2 (FPR2/ALX) on inflammatory cells, triggering anti-inflammatory signaling cascades.
  • Suppression of PLA~2~ Gene Expression: Flumethasone represses the transcription of genes encoding specific PLA~2~ isoforms, particularly secretory PLA~2~ (sPLA~2~) and cytosolic PLA~2~ (cPLA~2~α), through GR-mediated transrepression of NF-κB and other transcription factors driving their expression [6].
  • Reduced Availability of Substrates: By downregulating pro-inflammatory cytokine signaling, flumethasone indirectly reduces the activation of existing cellular PLA~2~ enzymes, which are often stimulated by cytokines (e.g., TNF-α, IL-1β) and other mediators [6].

The consequence of PLA~2~ inhibition is a profound reduction in the liberation of arachidonic acid (AA). AA serves as the precursor for a multitude of potent pro-inflammatory lipid mediators synthesized via two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: AA is metabolized by COX-1 (constitutive) and COX-2 (inducible) to prostaglandin H~2~ (PGH~2~), which is further converted to prostanoids including:
  • Prostaglandin E~2~ (PGE~2~): Vasodilation, pain, fever.
  • Prostaglandin D~2~ (PGD~2~): Mast cell mediator, bronchoconstriction.
  • Prostacyclin (PGI~2~): Vasodilation, inhibits platelet aggregation.
  • Thromboxane A~2~ (TXA~2~): Vasoconstriction, platelet aggregation.
  • 5-Lipoxygenase (5-LOX) Pathway: AA is converted to leukotriene A~4~ (LTA~4~), which is further metabolized to:
  • Leukotriene B~4~ (LTB~4~): Potent neutrophil chemoattractant and activator.
  • Cysteinyl leukotrienes (LTC~4~, LTD~4~, LTE~4~): Cause bronchoconstriction, increased vascular permeability, mucus secretion (crucial in asthma).

Simultaneously, the lysophospholipid generated by PLA~2~ action serves as the precursor for platelet-activating factor (PAF), another potent phospholipid mediator promoting platelet aggregation, leukocyte activation, and increased vascular permeability [6] [8].

Table 2: Impact of Flumethasone on PLA~2~ and Downstream Mediators

Target/PathwayMechanism of Flumethasone InhibitionKey Mediators ReducedInflammatory Effects Mitigated
Phospholipase A~2~ (PLA~2~)Induction of Annexin A1 (Lipocortin-1) Suppression of PLA~2~ gene expression Indirect reduction via cytokine suppressionArachidonic Acid (AA) Lysophospholipids (e.g., Lyso-PAF)Reduced substrate for eicosanoid/PAF synthesis
Cyclooxygenase (COX)Indirect via reduced AA substrate Suppression of COX-2 gene expressionPGE~2~, PGD~2~, PGI~2~, TXA~2~Pain, fever, vasodilation/constriction, platelet aggregation
5-Lipoxygenase (5-LOX)Indirect via reduced AA substrateLTB~4~, LTC~4~, LTD~4~, LTE~4~Neutrophil chemotaxis/activation, bronchoconstriction, vascular leak
PAF SynthesisIndirect via reduced lysophospholipid substrate Suppression of PAF synthesis enzymesPlatelet-Activating Factor (PAF)Platelet aggregation, leukocyte activation, vascular permeability

By potently inhibiting PLA~2~ and consequently suppressing the entire eicosanoid cascade and PAF synthesis, flumethasone effectively dampens a major amplifier loop of inflammation at its source [4] [6].

Genomic vs. Non-Genomic Anti-Inflammatory Signaling Cascades

The anti-inflammatory actions of flumethasone can be temporally and mechanistically categorized into genomic and non-genomic pathways, with genomic effects being predominant for sustained responses [5] [6].

  • Genomic Signaling (Minutes to Hours):
  • Mechanism: As detailed in sections 1.1 and 1.2, this pathway is entirely dependent on the cytosolic GR. Flumethasone binding triggers GR nuclear translocation and subsequent direct (GRE binding) or indirect (tethering, cofactor competition) modulation of gene transcription. The synthesis of new proteins (like Annexin A1, IκBα, GILZ, DUSP1) or the suppression of pro-inflammatory protein synthesis (like cytokines, chemokines, COX-2, iNOS, adhesion molecules) underlies the effects.
  • Kinetics: Effects typically manifest after a lag period of 30 minutes to several hours, as they require gene transcription, mRNA processing, export, translation, and protein function. These effects are long-lasting (hours to days) and are sensitive to inhibitors of transcription (e.g., actinomycin D) and translation (e.g., cycloheximide).
  • Key Contributions: Transactivation of anti-inflammatory genes (IκBα, GILZ, DUSP1, Annexin A1, β~2~-adrenergic receptor), transrepression of pro-inflammatory genes (TNFα, IL-1β, IL-6, IL-8, GM-CSF, COX-2, iNOS), and modulation of cellular metabolism and apoptosis [5] [8].
  • Non-Genomic Signaling (Seconds to Minutes):
  • Mechanism: These effects occur too rapidly to involve changes in gene transcription and protein synthesis. They are mediated by mechanisms independent of the classic cytosolic GR genomic pathway, although the GR may still be involved in some instances. Proposed mechanisms include:
  • Membrane-Associated GR (mGR): Flumethasone may interact with GR isoforms localized to the plasma membrane or other membrane compartments, triggering rapid signaling cascades like activation of endothelial nitric oxide synthase (eNOS) or inhibition of calcium channels [5] [6].
  • Interaction with Membrane Lipids: High concentrations of corticosteroids can intercalate into cell membranes, altering membrane fluidity and potentially affecting the activity of membrane-bound receptors and ion channels [6].
  • Modulation of Signaling Kinases: Flumethasone can rapidly inhibit the activity of kinases like Lck and Fyn in T-cells or Src family kinases in other cells, disrupting early activation signals downstream of antigen receptors or cytokine receptors [5] [7].
  • Non-specific Effects: At very high concentrations, physicochemical interactions might occur.
  • Kinetics: Effects occur within seconds to minutes after flumethasone application. They are transient, typically lasting only minutes, and are insensitive to transcription/translation inhibitors.
  • Key Contributions: Rapid inhibition of mast cell degranulation, immediate vasoconstrictive effects (reducing erythema and edema), rapid inhibition of neutrophil and endothelial cell activation (e.g., reducing superoxide anion burst, adhesion molecule mobilization), and modulation of neuronal excitability [5] [6] [7].

The non-genomic effects contribute significantly to the immediate anti-inflammatory and symptomatic relief provided by flumethasone, particularly in acute settings like allergic contact dermatitis or acute asthma exacerbations, while the genomic effects provide sustained control of inflammation [5] [6]. Flumethasone's fluorination may influence its physicochemical properties, potentially affecting its ability to elicit certain rapid membrane-mediated effects compared to non-fluorinated corticosteroids, although specific data on flumethasone is limited.

Suppression of Proinflammatory Cytokines (TNF-α, IL-1β, IL-6) and Chemokines

A cornerstone of flumethasone's potent anti-inflammatory and immunosuppressive action is its profound ability to suppress the production and release of a wide array of pro-inflammatory cytokines and chemokines from activated immune and structural cells [6] [7] [9]. This suppression occurs primarily through the genomic mechanisms of GR-mediated transrepression (Section 1.1) and indirectly via inhibition of upstream signaling pathways (e.g., NF-κB, MAPK).

  • Suppression of Key Pro-inflammatory Cytokines:
  • Tumor Necrosis Factor-alpha (TNF-α): Flumethasone potently inhibits TNF-α synthesis and release from macrophages, monocytes, mast cells, T-cells, and dendritic cells. TNF-α is a master regulator of inflammation, promoting endothelial activation (increasing adhesion molecule expression like ICAM-1, VCAM-1, E-selectin), neutrophil recruitment, fever, acute phase protein production, and apoptosis. Its suppression is critical in controlling inflammatory diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease [7] [9].
  • Interleukin-1beta (IL-1β): Flumethasone inhibits the transcription of the IL1B gene and the processing/release of bioactive IL-1β from macrophages, dendritic cells, and epithelial cells. IL-1β shares many pro-inflammatory effects with TNF-α (endothelial activation, fever, acute phase response) and is particularly important in driving cartilage destruction in arthritis and pyroptosis [7] [9].
  • Interleukin-6 (IL-6): Flumethasone strongly suppresses IL-6 production by monocytes, macrophages, fibroblasts, endothelial cells, and T-cells. IL-6 drives B-cell differentiation and antibody production, T-cell differentiation (especially Th17 cells), acute phase protein synthesis (CRP, fibrinogen), fever, and hematopoiesis. Elevated IL-6 is a hallmark of cytokine storm syndromes (e.g., severe COVID-19, CAR-T therapy) and chronic inflammatory/autoimmune conditions [3] [7] [9]. Studies in human mucosal models (e.g., nasal polyp tissue stimulated with S. aureus enterotoxin B) demonstrate significant dose-dependent suppression of IL-6 by flumethasone [3].
  • Other Cytokines: Flumethasone also suppresses numerous other cytokines including:
  • IL-2: Critical for T-cell proliferation and activation.
  • IL-4, IL-5, IL-13: Key drivers of Th2-mediated allergic inflammation, eosinophil recruitment, and activation, IgE production.
  • IL-12, IL-23: Promote Th1 and Th17 differentiation and responses.
  • IL-17 (A/F): Produced by Th17 cells, crucial for neutrophil recruitment and epithelial barrier disruption in autoimmune and chronic inflammatory diseases.
  • Interferon-gamma (IFN-γ): Key Th1 cytokine activating macrophages and promoting cell-mediated immunity.
  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): Enhances survival, activation, and antigen presentation by myeloid cells (neutrophils, eosinophils, monocytes, macrophages, dendritic cells) [3] [7] [9].
  • Suppression of Chemokines: Flumethasone effectively inhibits the production of chemokines, which are chemoattractant cytokines directing the migration of leukocytes to sites of inflammation:
  • IL-8 (CXCL8): A potent neutrophil chemoattractant and activator produced by macrophages, endothelial cells, and epithelial cells. Flumethasone significantly reduces IL-8 release in inflamed tissues [3] [7].
  • Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): Recruits monocytes, memory T-cells, and dendritic cells.
  • Macrophage Inflammatory Proteins (MIP-1α/CCL3, MIP-1β/CCL4): Recruit monocytes, lymphocytes, eosinophils, basophils.
  • Regulated on Activation, Normal T-cell Expressed and Secreted (RANTES/CCL5): Recruits T-cells, eosinophils, basophils.
  • Eotaxins (CCL11, CCL24, CCL26): Specifically recruit eosinophils.
  • Interferon-gamma-inducible Protein 10 (IP-10/CXCL10): Recruits activated T-cells (Th1) and NK cells, often associated with interferon responses [3] [7] [9].

Table 3: Suppression of Cytokines and Chemokines by Flumethasone

Cytokine/ChemokinePrimary Cellular SourcesKey Pro-inflammatory FunctionsImpact of Flumethasone SuppressionRelative Suppression Efficacy^a^
TNF-αMacrophages, Mast Cells, T-cellsEndothelial activation, Fever, Apoptosis, Acute phase responseReduced vascular leak, leukocyte recruitment, tissue damage++++
IL-1βMacrophages, Dendritic Cells, Epithelial cellsEndothelial activation, Fever, Cartilage destruction, PyroptosisReduced acute inflammation, cartilage/bone protection++++
IL-6Macrophages, Fibroblasts, T-cells, EndothelialAcute phase proteins, B/T-cell activation, Fever, Th17 differentiationReduced CRP/fibrinogen, dampened adaptive immunity, ↓ fever++++ [3]
IL-2Activated T-cells (Th1)T-cell proliferation and activationReduced T-cell clonal expansion and effector function+++ [3]
IL-4Th2 cells, Mast cells, BasophilsTh2 differentiation, IgE class switching, Mucus productionReduced allergic inflammation, IgE production++
IL-5Th2 cells, Mast cellsEosinophil production, activation, survivalReduced eosinophilia, tissue damage in asthma/allergy++ [3]
IL-8 (CXCL8)Macrophages, Endothelial, Epithelial, NeutrophilsNeutrophil chemotaxis, activation, angiogenesisReduced neutrophilic inflammation, pus formation++++ [3]
IL-13Th2 cellsMucus hypersecretion, Airway hyperreactivity, FibrosisReduced mucus, bronchoconstriction, tissue remodeling++
IL-17ATh17 cells, γδ T-cells, Innate lymphoid cellsNeutrophil recruitment, Antimicrobial peptides, Barrier disruptionReduced autoimmunity, neutrophilia, epithelial damage++ [7]
IFN-γTh1 cells, NK cells, CD8+ T-cellsMacrophage activation, Antigen presentation, Th1 promotionReduced macrophage activation, cell-mediated inflammation++++ [3]
GM-CSFT-cells, Macrophages, Endothelial, FibroblastsMyeloid cell survival/differentiation/activationReduced antigen presentation, myeloid cell activity+++
MCP-1 (CCL2)Monocytes, Endothelial, Fibroblasts, AstrocytesMonocyte, memory T-cell, DC recruitmentReduced monocyte/macrophage infiltration+++
IP-10 (CXCL10)Monocytes, Endothelial, FibroblastsActivated T-cell (Th1), NK cell recruitmentReduced Th1 cell recruitment to sites of inflammation+++
RANTES (CCL5)T-cells, Platelets, Endothelial, EpithelialT-cells, Eosinophils, BasophilsReduced lymphocyte/eosinophil infiltration+++
Eotaxins (CCL11/24)Epithelial, Endothelial, EosinophilsEosinophil-specific recruitmentReduced eosinophil infiltration in allergic inflammation++

^a^ Relative Suppression Efficacy: ++++ = Very Strong, +++ = Strong, ++ = Moderate (Based on inferred potency from structural class and available data in [3] [7])

Properties

CAS Number

2135-17-3

Product Name

Flumethasone

IUPAC Name

6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H28F2O5

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3

InChI Key

WXURHACBFYSXBI-UHFFFAOYSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F

Solubility

Soluble in DMSO.

Synonyms

69difluoro1117 21trihydroxy16methylpregna14diene320dione 1721diacetate

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.